N4-Phenylpyridine-2,4-diamine

Regioselective synthesis C-N cross-coupling Medicinal chemistry building blocks

N4-Phenylpyridine-2,4-diamine (CAS 400752-03-6) is a heteroaromatic diamine comprising a pyridine ring substituted with amino groups at positions 2 and 4, with a phenyl ring attached to the exocyclic nitrogen at position 4. The compound belongs to the 2,4-diaminopyridine class, a privileged scaffold in medicinal chemistry that mimics the hydrogen-bonding donor/acceptor pattern of the adenine ring of ATP, enabling engagement with the hinge region of diverse protein kinases.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B11513889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Phenylpyridine-2,4-diamine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=NC=C2)N
InChIInChI=1S/C11H11N3/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H3,12,13,14)
InChIKeyPJNARASVPLLKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Phenylpyridine-2,4-diamine – Core Scaffold Identity and Procurement-Relevant Classification


N4-Phenylpyridine-2,4-diamine (CAS 400752-03-6) is a heteroaromatic diamine comprising a pyridine ring substituted with amino groups at positions 2 and 4, with a phenyl ring attached to the exocyclic nitrogen at position 4 [1]. The compound belongs to the 2,4-diaminopyridine class, a privileged scaffold in medicinal chemistry that mimics the hydrogen-bonding donor/acceptor pattern of the adenine ring of ATP, enabling engagement with the hinge region of diverse protein kinases . Its phosphate salt (CAS 1184185-05-4, synonym Linoprid) has been investigated as a calcium antagonist for restenosis and as a spleen tyrosine kinase (Syk) inhibitor . Critically, the N4-phenyl substitution pattern distinguishes this compound from its N2-phenyl regioisomer, a differentiation that carries significant consequences for synthetic utility, target engagement, and downstream derivative design.

Why N4-Phenylpyridine-2,4-diamine Cannot Be Simply Replaced by In-Class Analogs


Within the 2,4-diaminopyridine family, the position of phenyl substitution (N2 vs. N4) is not a trivial structural variation—it fundamentally alters the compound's synthetic accessibility, reactivity profile, and biological target engagement. Regioselective coupling methodology developed by Merck Sharp & Dohme demonstrates that 2,4-diaminopyridines can be selectively arylated at either the N2 or N4 position by simply changing reaction conditions (palladium catalyst presence vs. absence), yielding regioisomeric products with distinct properties from a common intermediate [1]. Generic substitution of N4-phenyl for N2-phenyl, or for the unsubstituted 2,4-diaminopyridine parent, therefore risks losing the specific hinge-binding geometry that N4-aryl substitution confers in kinase inhibitor design, as well as the distinct calcium channel antagonism reported for the N4-phenyl phosphate salt . The quantitative evidence below substantiates why procurement specifications must mandate the N4-phenyl regioisomer specifically, rather than accepting any phenyl-substituted 2,4-diaminopyridine.

Quantitative Evidence Differentiating N4-Phenylpyridine-2,4-diamine from Its Closest Analogs


Regiochemical Control in Synthesis: N4-Phenyl vs. N2-Phenyl Selectivity from a Common 2,4-Diaminopyridine Precursor

The N4-phenyl substitution pattern can be accessed with high regiochemical fidelity from 2,4-diaminopyridine through a palladium-free Buchwald–Hartwig-type coupling that preferentially functionalizes the 4-amino group. In contrast, palladium-catalyzed conditions divert coupling to the 2-amino position, yielding the N2-phenyl regioisomer. This orthogonality allows the N4-phenyl compound to be synthesized as a single regioisomer without chromatographic separation of mixtures, a significant practical advantage over the N2-phenyl analog when a pure N4-substituted scaffold is required [1].

Regioselective synthesis C-N cross-coupling Medicinal chemistry building blocks

Adenine-Mimetic Scaffold Privilege: Hydrogen-Bonding Donor/Acceptor Topology vs. Unsubstituted 2,4-Diaminopyridine

The N4-phenyl-2,4-pyridinediamine core is explicitly recognized as a privileged structure for kinase inhibitor design because its 2-amino group and pyridine N1 atom precisely recapitulate the hydrogen-bonding donor/acceptor geometry of the adenine ring of ATP, enabling engagement with the kinase hinge region. The N4-phenyl substituent provides additional hydrophobic contacts with the ATP-binding pocket without disrupting this critical hydrogen-bonding motif. This distinguishes it from the unsubstituted 2,4-diaminopyridine parent, which lacks the aryl hydrophobic anchor, and from the N2-phenyl regioisomer, which presents the phenyl group at a different vector relative to the hinge-binding pharmacophore .

Kinase inhibitor design ATP-competitive scaffold Hinge-binding motif

Calcium Antagonist Activity: N4-Phenyl Phosphate Salt as a Restenosis Agent vs. Other Calcium Antagonist Chemotypes

N4-Phenyl-2,4-pyridinediamine phosphate (Linoprid) is reported as a calcium antagonist that inhibits vascular smooth muscle cell proliferation, forming the basis of its application in restenosis treatment . This pharmacological profile distinguishes it from classical calcium antagonist chemotypes such as 1,4-dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem), which primarily target L-type calcium channels in cardiac and vascular tissues but do not share the 2,4-diaminopyridine scaffold [1]. However, the publicly available quantitative data for N4-Phenylpyridine-2,4-diamine calcium channel blockade (IC₅₀ or Ki values) are limited; the calcium antagonist classification is asserted in vendor technical documentation but direct comparative IC₅₀ values against reference calcium channel blockers are not available in the peer-reviewed literature indexed as of the search date .

Calcium channel blockade Restenosis Vascular smooth muscle proliferation

Syk Kinase Inhibition Potential: N4-Phenyl Scaffold vs. N2,N4-Disubstituted Derivatives

N4-Phenyl-2,4-pyridinediamine phosphate is reported as a potent Syk kinase inhibitor, with the 2,4-diaminopyridine core engaging the kinase hinge region . This positions it within a well-established class of aminopyridine Syk inhibitors, where the N4-phenyl substituent is a key determinant of potency. In the broader aminopyridine Syk inhibitor class, highly optimized compounds such as BAY 61-3606 and related 2,4-diaminopyridine derivatives achieve Syk IC₅₀ values in the low nanomolar range (e.g., 5–50 nM) with selectivity over other kinases [1]. However, the specific Syk IC₅₀ for the unelaborated N4-Phenyl-2,4-pyridinediamine phosphate has not been publicly disclosed in peer-reviewed literature; the 'potent Syk inhibitor' designation derives from vendor assertions rather than published quantitative enzymatic or cellular data . By contrast, extensively optimized N2,N4-disubstituted pyridine-2,4-diamine analogs have demonstrated EGFR kinase IC₅₀ values of 8–11 nM in cellular assays, illustrating the activity achievable with additional substitution [2].

Spleen tyrosine kinase Syk inhibitor Immune cell signaling

Optimal Procurement and Application Scenarios for N4-Phenylpyridine-2,4-diamine


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Using N4-Phenyl Regioisomer as a Defined Building Block

For medicinal chemistry groups synthesizing focused kinase inhibitor libraries, N4-Phenylpyridine-2,4-diamine provides a regioisomerically pure starting material that ensures consistent hinge-binding geometry across derivative series. The N4-phenyl substitution pattern is validated in ATP-competitive kinase inhibitor design, with the 2-amino group available for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. Procurement of the N4-phenyl regioisomer specifically (rather than the N2-phenyl isomer or regioisomeric mixtures) avoids confounding SAR interpretations arising from variable hinge-region vector presentation [1]. The compound's commercial availability at 98% purity (CAS 400752-03-6) from multiple suppliers supports its routine use as a synthetic intermediate .

Synthetic Methodology Development: Exploring Regioselective C-N Coupling on 2,4-Diaminopyridine Scaffolds

The orthogonal reactivity of the 2- and 4-amino groups in 2,4-diaminopyridines makes N4-Phenylpyridine-2,4-diamine a valuable substrate for developing and benchmarking new regioselective amination or cross-coupling methodologies. The palladium-free vs. palladium-catalyzed selectivity switch provides a well-precedented experimental framework for reaction optimization studies. Researchers can use the N4-phenyl compound as an authentic standard to calibrate analytical methods (HPLC, LCMS) for distinguishing N4- vs. N2-arylated products [1].

Vascular Biology: Exploratory Studies of Non-Dihydropyridine Calcium Antagonists for Restenosis

For academic groups investigating novel calcium antagonist chemotypes for restenosis or vascular smooth muscle cell proliferation, the phosphate salt of N4-Phenyl-2,4-pyridinediamine (Linoprid, CAS 1184185-05-4) represents a structurally distinct starting point outside the well-explored 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine families. Its reported dual profile as a calcium antagonist and anti-proliferative agent in vascular smooth muscle cells warrants further independent pharmacological characterization [1]. Prospective users should note that quantitative calcium channel IC₅₀ data are not publicly available as of the search date and should plan for de novo pharmacological profiling as part of their experimental workflow.

Scaffold-Hopping and Bioisostere Design: Adenine Mimicry in Kinase and Non-Kinase Targets

The N4-phenyl-2,4-pyridinediamine scaffold functions as an adenine bioisostere, making it applicable beyond kinase inhibition to any biological target that recognizes ATP or related purine nucleotides. The scaffold has been employed in designing inhibitors of purine nucleoside phosphorylase (PNP) and other nucleotide-recognizing enzymes [1]. For computational chemists and structural biologists engaged in scaffold-hopping exercises, the compound provides a synthetically tractable adenine mimetic with a well-understood hydrogen-bonding topology, enabling rapid exploration of chemical space around the purine-binding site of diverse enzyme families .

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